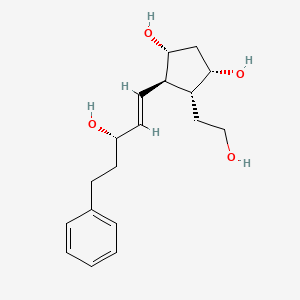
2-(Benzyl(tert-butyl)amino)ethanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Benzyl(tert-butyl)amino)ethanol is a chemical compound characterized by its unique structure, which includes a benzyl group, a tert-butyl group, and an aminoethanol moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(Benzyl(tert-butyl)amino)ethanol typically involves the reaction of benzyl chloride with tert-butylamine in the presence of ethanol. The reaction proceeds through nucleophilic substitution, where the benzyl chloride reacts with tert-butylamine to form the desired compound.
Industrial Production Methods: In an industrial setting, the compound can be produced on a larger scale using similar synthetic routes. The process involves the use of reactors and controlled conditions to ensure the purity and yield of the final product. The reaction is monitored to optimize the reaction conditions, such as temperature, pressure, and reaction time.
Chemical Reactions Analysis
Types of Reactions: 2-(Benzyl(tert-butyl)amino)ethanol can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) under acidic conditions.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: Nucleophilic substitution reactions can be performed using nucleophiles such as halides.
Major Products Formed:
Oxidation: The oxidation of this compound can lead to the formation of benzyl alcohol and other oxidized derivatives.
Reduction: Reduction reactions can produce amines and other reduced derivatives.
Substitution: Substitution reactions can result in the formation of various substituted benzyl and tert-butyl derivatives.
Scientific Research Applications
2-(Benzyl(tert-butyl)amino)ethanol has several scientific research applications:
Chemistry: The compound is used as an intermediate in organic synthesis and as a reagent in various chemical reactions.
Biology: It can be used in biological studies to investigate the effects of benzyl and tert-butyl groups on biological systems.
Industry: It is used in the production of various industrial chemicals and materials.
Mechanism of Action
The mechanism by which 2-(Benzyl(tert-butyl)amino)ethanol exerts its effects involves its interaction with molecular targets and pathways. The compound can act as a ligand, binding to specific receptors or enzymes, and influencing biological processes. The exact mechanism depends on the specific application and the molecular targets involved.
Comparison with Similar Compounds
2-(Benzyl(tert-butyl)amino)ethanol is unique due to its combination of benzyl and tert-butyl groups attached to an aminoethanol moiety. Similar compounds include:
Benzyl alcohol: Lacks the tert-butyl group.
tert-Butylamine: Lacks the benzyl group and the ethanol moiety.
Ethanolamine: Lacks the benzyl and tert-butyl groups.
Properties
Molecular Formula |
C13H21NO |
|---|---|
Molecular Weight |
207.31 g/mol |
IUPAC Name |
2-[benzyl(tert-butyl)amino]ethanol |
InChI |
InChI=1S/C13H21NO/c1-13(2,3)14(9-10-15)11-12-7-5-4-6-8-12/h4-8,15H,9-11H2,1-3H3 |
InChI Key |
FXIOQCPOACZHRD-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)N(CCO)CC1=CC=CC=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.








![(2R,4S)-1-[(2S)-2-methyl-3-sulfanylpropanoyl]-4-(2,3,4,5,6-pentadeuteriophenyl)sulfanylpyrrolidine-2-carboxylic acid](/img/structure/B15354580.png)

![N-(2',5-Dimethoxy-[3,4'-bipyridin]-6-yl)-5-fluoro-2-methoxybenzamide](/img/structure/B15354596.png)

![(2S,3S,4S,5R,6S)-6-[4-[[(2S,3S,4S,6R)-6-[[(1S,3R)-5,12-dihydroxy-3-(2-hydroxyacetyl)-10-methoxy-6,11-dioxo-1,2,3,4-tetrahydrotetracen-1-yl]oxy]-3-hydroxy-2-methyloxan-4-yl]carbamoyloxymethyl]-2-nitrophenoxy]-3,4,5-trihydroxyoxane-2-carboxylic acid](/img/structure/B15354604.png)


![Ethyl (1R,5S)-bicyclo[3.1.0]Hexane-6-carboxylate](/img/structure/B15354639.png)
